molecular formula C12H13BrN2 B1483638 4-bromo-1-ethyl-5-methyl-3-phenyl-1H-pyrazole CAS No. 2091123-51-0

4-bromo-1-ethyl-5-methyl-3-phenyl-1H-pyrazole

Cat. No. B1483638
CAS RN: 2091123-51-0
M. Wt: 265.15 g/mol
InChI Key: AOOQLOWEYHUANL-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure containing three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The pyrazole ring is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions. For example, they can participate in [3 + 2] cycloaddition reactions, condensations with ketones and aldehydes, and oxidative cyclization of β,γ-unsaturated hydrazones .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific pyrazole compound will depend on its exact structure. For example, 4-bromopyrazole has a molecular weight of 146.973 and is slightly soluble in water .

Scientific Research Applications

Synthesis of Bipyrazoles

“4-bromo-1-ethyl-5-methyl-3-phenyl-1H-pyrazole” can serve as a starting material in the synthesis of 1,4′-bipyrazoles , which are compounds consisting of two pyrazole rings connected by a bridge. These bipyrazoles have various applications, including as ligands in coordination chemistry .

Pharmaceutical Applications

This compound may also be used in the synthesis of various pharmaceutical and biologically active compounds . For instance, it can be involved in creating inhibitors that can play a role in drug development for treating different diseases .

Catalysis

In catalysis, pyrazole derivatives are known to facilitate reactions by acting as catalysts. Although specific applications for “4-bromo-1-ethyl-5-methyl-3-phenyl-1H-pyrazole” are not detailed, its structural similarity to other pyrazoles suggests potential use in this field .

Material Science

Pyrazole derivatives are sometimes used in the preparation of materials with unique properties. They can form solid hexacoordinate complexes with metals, which might be useful in material science for creating new types of materials .

Theoretical and Experimental Chemistry

The compound’s structure and reactivity can be studied using theoretical and experimental methods to understand its chemistry better and to explore new reactions and syntheses .

Multicomponent Synthesis Approaches

The pyrazole nucleus, which is part of the compound’s structure, is often synthesized using various strategies such as multicomponent approaches. These methods can be applied to create a wide array of derivatives with potential applications across different fields of chemistry .

Safety and Hazards

Safety and hazards associated with a specific pyrazole compound will depend on its exact structure. For example, 4-bromopyrazole is classified as a skin irritant, eye irritant, and may cause respiratory irritation .

Future Directions

Pyrazoles continue to be a focus of research due to their wide range of applications. They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Future research will likely continue to explore new synthetic techniques and applications for pyrazole derivatives.

properties

IUPAC Name

4-bromo-1-ethyl-5-methyl-3-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2/c1-3-15-9(2)11(13)12(14-15)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOOQLOWEYHUANL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C2=CC=CC=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-ethyl-5-methyl-3-phenyl-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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